9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Description

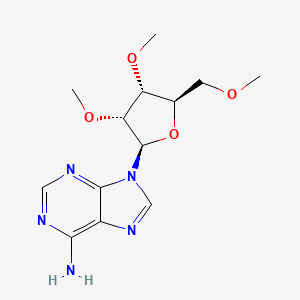

This compound is an adenine-derived nucleoside analog featuring a tetrahydrofuran (THF) sugar moiety substituted with 3,4-dimethoxy and 5-methoxymethyl groups. The stereochemistry at positions 2, 3, 4, and 5 of the THF ring is exclusively R-configured, which mimics the natural β-D-ribose conformation found in canonical nucleosides like adenosine. The 6-amine group on the purine base retains hydrogen-bonding capability, a critical feature for interactions in biological systems.

Properties

CAS No. |

60037-51-6 |

|---|---|

Molecular Formula |

C13H19N5O4 |

Molecular Weight |

309.32 g/mol |

IUPAC Name |

9-[(2R,3R,4R,5R)-3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]purin-6-amine |

InChI |

InChI=1S/C13H19N5O4/c1-19-4-7-9(20-2)10(21-3)13(22-7)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13H,4H2,1-3H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |

InChI Key |

HZZGKMFUKVDCEW-QYVSTXNMSA-N |

Isomeric SMILES |

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC)OC |

Canonical SMILES |

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of reactions starting from a suitable sugar derivative. The sugar is protected and then subjected to cyclization to form the tetrahydrofuran ring.

Attachment of the Purine Base: The purine base is attached to the tetrahydrofuran ring through a glycosylation reaction. This involves the activation of the sugar moiety and its subsequent reaction with the purine base.

Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the purine base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Structure

The compound features a complex structure that includes a purine base and a tetrahydrofuran moiety with methoxy substitutions. This structural complexity contributes to its diverse biological activities.

Medicinal Chemistry

The compound has been studied for its potential as an antiviral agent . Research indicates that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. For instance, compounds similar to this one have shown activity against various viruses by acting as nucleotide analogs.

Anticancer Research

In anticancer studies, purine derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. A study published in Cancer Research highlighted the efficacy of similar compounds in targeting specific cancer pathways, making them candidates for further development as chemotherapeutic agents.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor , particularly in the context of kinases involved in cell signaling pathways. Inhibitors of these enzymes can modulate cellular responses and are crucial in developing therapies for diseases such as cancer and diabetes.

Molecular Biology

In molecular biology, the compound serves as a useful tool for studying nucleic acid interactions and modifications. Its structural features allow it to be incorporated into RNA or DNA strands, facilitating research into gene expression and regulation mechanisms.

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| Compound A | Antiviral | Viral polymerase | |

| Compound B | Anticancer | Kinase inhibition | |

| Compound C | Enzyme inhibition | DNA polymerase |

Table 2: Case Studies on Purine Derivatives

| Study Title | Findings | Journal |

|---|---|---|

| Inhibition of Viral Replication | Demonstrated significant antiviral activity | Journal of Virology |

| Antiproliferative Effects on Cancer | Induced apoptosis in breast cancer cells | Cancer Research |

| Kinase Inhibition Mechanisms | Identified novel inhibitors of cancer pathways | Nature Reviews |

Mechanism of Action

The mechanism of action of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication or inducing cell death in cancer cells.

Comparison with Similar Compounds

Substituents on the Tetrahydrofuran Ring

The methoxy groups on the THF ring distinguish the target compound from analogs with:

- Hydroxyl groups: Found in natural nucleosides like inosine (3,4-dihydroxy-THF) and synthetic derivatives (e.g., ). Hydroxyls increase hydrophilicity but reduce metabolic stability.

- Silyl ethers : Compounds 9 and 69 () use tert-butyldimethylsilyl (TBDMS) protecting groups, which enhance lipophilicity temporarily for synthetic intermediates .

- Halogenated or benzoylated sugars : describes a 4-chlorobenzoyl- and fluoro-substituted THF, improving stability and electron-withdrawing properties .

Purine Base Modifications

- 6-Amino group: Retained in the target compound and analogs like Compound 24 (), critical for mimicking adenosine.

- Halogenation : Bromo (Compound 19, ) and chloro (Compound 9, ) substituents enhance electrophilicity for cross-coupling reactions or cytotoxic activity .

- N6-Methylation: N6-Methyladenosine () is a key RNA modification affecting epigenetic regulation .

Stereochemical and Conformational Differences

- The all-R configuration in the target compound contrasts with 3aS,6R configurations in thieno-dioxolane derivatives () and β-D-xylofuranosyl stereochemistry (), altering sugar puckering and receptor binding .

Research Findings and Implications

- Antiviral/Anticancer Agents : Methoxy groups could improve metabolic stability, as seen in prodrugs like Compound 10d () .

- Epigenetic Modulation: N6-Methyladenosine () highlights the importance of purine modifications in RNA biology .

- Fluorescent Probes : THF-linked purines () are used in labeling and imaging .

Biological Activity

The compound 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₉N₅O₅

- Molecular Weight : 325.32 g/mol

- CAS Number : 168427-74-5

-

Adenosine Receptor Modulation :

- This compound acts on adenosine receptors (ARs), which are G protein-coupled receptors involved in various physiological processes including neurotransmission and immune response modulation. Specifically, it may exhibit agonistic or antagonistic properties depending on the receptor subtype.

- Inhibition of Enzymatic Activity :

-

Antioxidant Properties :

- Preliminary studies suggest that this compound possesses antioxidant properties that may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

Pharmacological Studies

- Antiviral Activity :

- Anti-inflammatory Effects :

Case Studies

- Study on Hepatitis B Virus (HBV) :

- Inflammation Model in Mice :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.